![molecular formula C26H22FN3O3S B2735059 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 894557-76-7](/img/structure/B2735059.png)
2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 894557-76-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C26H22FN3O3S with a molecular weight of approximately 475.54 g/mol. Its structure features a spiro-indoline-thiazolidine core, which is significant for its biological properties.
Property | Value |
---|---|
Molecular Formula | C26H22FN3O3S |
Molecular Weight | 475.54 g/mol |
CAS Number | 894557-76-7 |
Purity | ≥95% |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity
A study evaluating a series of thiazolidine derivatives found that compounds with similar structural features exhibited IC50 values in the micromolar range against Caco-2 colon cancer cells, indicating potent anticancer activity (IC50 = 31.9 µM) .
Anti-inflammatory Properties
The compound has also been assessed for anti-inflammatory activity. Research indicates that derivatives containing the thiazolidine moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of nitric oxide (NO) production and reactive oxygen species (ROS), which are crucial mediators in inflammatory responses .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.
Comparative Analysis
A comparative study indicated that certain thiazole derivatives showed promising antimicrobial efficacy with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
In Vitro Studies
In vitro studies involving various cell lines have shown that This compound exhibits:
- Cytotoxicity : Effective against multiple cancer cell lines.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory markers.
- Antimicrobial Activity : Broad-spectrum efficacy against resistant strains.
Data Summary Table
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- A study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- The compound's thiazolidine component may enhance its interaction with bacterial targets, potentially leading to effective antimicrobial agents.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related compounds:
- Minimum Inhibitory Concentration (MIC) against S. aureus: 8 µg/mL for certain thiazole derivatives.
- Enhanced activity was noted when specific substituents were present, indicating structure-activity relationships that could inform future drug design .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through in vitro studies:
- Histone Deacetylase (HDAC) Inhibition : Linked to inducing apoptosis in cancer cells. Compounds with similar structures have shown the ability to arrest cell cycles and trigger cell death pathways.
- Efficacy against Cancer Cell Lines : Specific derivatives have demonstrated efficacy against various cancer cell lines, suggesting mechanisms involving modulation of gene expression and tumor suppression .
Study 2: Anticancer Activity
Research on HDAC inhibitors revealed:
- Compounds derived from similar scaffolds exhibited IC50 values indicating effective inhibition against various cancer cell lines.
- Notably, certain derivatives showed substantial growth inhibition percentages, suggesting their potential as therapeutic agents in cancer treatment .
Summary of Findings
The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide demonstrates significant promise in both antimicrobial and anticancer applications due to its unique chemical structure and biological activities. Ongoing research into its synthesis and mechanisms of action will further elucidate its potential therapeutic roles.
Application Area | Key Findings |
---|---|
Antimicrobial | Effective against MRSA; MIC = 8 µg/mL |
Anticancer | HDAC inhibition; efficacy against multiple cancer cell lines |
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-12-20(13-17(16)2)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHKZBMCIDMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.